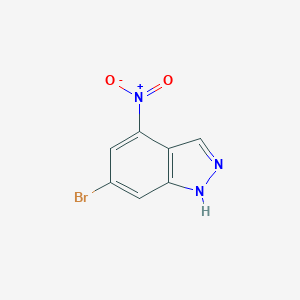

6-Bromo-4-nitro-1H-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Pharmaceuticals

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. These compounds are of paramount importance in medicinal chemistry and pharmaceuticals, forming the structural backbone of a vast number of drugs. openmedicinalchemistryjournal.comrsc.orgnih.gov An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. rsc.orgmdpi.com

The prevalence of these structures in biologically active compounds can be attributed to several factors. The nitrogen atoms can form hydrogen bonds with biological targets such as enzymes and receptors, which is a crucial aspect of drug-target interaction. nih.govmdpi.com This ability to interact with biological molecules makes them effective scaffolds for designing new therapeutic agents. nih.gov Furthermore, nitrogen-containing heterocycles are present in many natural products with significant physiological and pharmacological properties, including vitamins, hormones, and antibiotics. rsc.orgnih.govmdpi.com Their structural diversity and ability to be chemically modified allow for the fine-tuning of pharmacological properties, making them a cornerstone of modern drug discovery. mdpi.comijsrtjournal.com

Overview of Indazole as a Pharmacologically Important Scaffold

Among the myriad of nitrogen-containing heterocycles, indazole, also known as benzopyrazole, stands out as a pharmacologically significant scaffold. nih.govresearchgate.netnih.gov It is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.comwikipedia.org While rarely found in nature, synthetic indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.govtandfonline.com This has spurred considerable interest in the development of novel indazole-based therapeutic agents. nih.govtandfonline.com

The versatility of the indazole ring allows for the introduction of various substituents, leading to a diverse range of compounds with distinct pharmacological profiles. nih.govresearchgate.netnih.gov Several indazole-containing drugs are commercially available, such as Bendazac and Benzydamine, which are used for their anti-inflammatory properties. mdpi.com The indazole core is a key structural motif in numerous compounds currently under investigation for various diseases, highlighting its enduring importance in medicinal chemistry. nih.govnih.govresearchgate.net

Indazole possesses a planar, ten-pi electron aromatic system, which contributes to its stability and chemical properties. caribjscitech.comlongdom.orgmdpi.com The fusion of the benzene and pyrazole rings results in a heterocyclic structure that exhibits characteristics of both parent rings. mdpi.comrug.nl The presence of two adjacent nitrogen atoms in the five-membered ring is a defining feature of the indazole scaffold. caribjscitech.com This arrangement of atoms influences the molecule's electronic distribution and its ability to interact with other molecules. The aromatic nature of the indazole ring system is a key factor in its chemical reactivity and its role as a pharmacophore. longdom.org

A significant feature of the indazole ring system is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms, giving rise to two main tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comthieme-connect.deresearchgate.net The position of this proton significantly influences the physical, chemical, and biological properties of the indazole derivative. nih.gov While 3H-indazole is also a potential tautomer, it is not commonly observed. chemicalbook.com The equilibrium between the 1H- and 2H-tautomers can be affected by factors such as the solvent and the nature of substituents on the ring. mdpi.comthieme-connect.de

Extensive experimental and computational studies have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. chemicalbook.comthieme-connect.deresearchgate.net The energy difference between the two tautomers is estimated to be in the range of 2.3 to 3.6 kcal/mol, with the 1H form being the more stable. chemicalbook.comthieme-connect.de This greater stability of the 1H-tautomer is observed in the gas phase, in solution, and in the solid state. mdpi.comthieme-connect.de As a result, N-unsubstituted indazoles predominantly exist as the 1H-tautomer. thieme-connect.de This preference for the 1H form is a crucial consideration in the synthesis and biological evaluation of indazole derivatives.

Tautomerism in Indazoles (1H-indazole and 2H-indazole)

Historical Context of Indazole Research and Development

The history of indazole chemistry dates back to the late 19th century. The first synthesis of indazole was reported by the Nobel laureate Emil Fischer in 1883, who obtained it from the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.comresearchgate.net Early research in the 20th century, notably by Karl von Auwers, laid the groundwork for understanding the tautomerism and reactivity of the indazole ring system. researchgate.netresearchgate.net However, for a considerable period, indazole chemistry was less explored compared to other heteroaromatic compounds like indole (B1671886) and benzimidazole. mdpi.com It was the discovery of the diverse biological activities of indazole derivatives in the mid-20th century that sparked a renewed and intensified interest in this scaffold, leading to the development of numerous synthetic methodologies and the exploration of its therapeutic potential. nih.gov

Focus on Substituted Indazoles in Contemporary Research

Contemporary research on indazoles is heavily focused on the synthesis and evaluation of substituted derivatives, with the aim of discovering new therapeutic agents. nih.govnih.gov The ability to modify the indazole scaffold at various positions allows for the creation of extensive libraries of compounds for screening against different biological targets. researchgate.netnih.gov Current efforts are directed towards developing potent and selective inhibitors of enzymes such as protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1), which are implicated in cancer and other diseases. nih.govnih.gov The design of these substituted indazoles is often guided by computational studies and a deep understanding of structure-activity relationships. longdom.org The ongoing research in this area continues to highlight the versatility and importance of the indazole nucleus in modern medicinal chemistry. researchgate.netbenthamdirect.com

Overview of the Chemical Compound 6-Bromo-4-nitro-1H-indazole within the Indazole Family

Within the extensive family of indazole derivatives lies this compound, a specific substituted indazole. This compound is structurally defined by the core 1H-indazole bicyclic system, with a bromine atom attached at the sixth position and a nitro group (-NO₂) at the fourth position. The presence of these specific substituents, particularly the strong electron-withdrawing nitro group, makes this compound a subject of interest in synthetic and medicinal chemistry.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄BrN₃O₂ |

| Molecular Weight | 242.03 g/mol |

| CAS Number | 885518-46-7 |

| Appearance | Solid |

| Topological Polar Surface Area (TPSA) | 71.82 Ų |

| LogP | 2.2336 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMYGJJCOXPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646134 | |

| Record name | 6-Bromo-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-46-7 | |

| Record name | 6-Bromo-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. Analysis of ¹H, ¹³C, and other nuclei provides insights into the chemical environment of atoms, their connectivity, and the isomeric and tautomeric forms of the indazole system.

The ¹H NMR spectrum of 6-Bromo-4-nitro-1H-indazole provides specific information about the chemical environment of its protons. Experimental data obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals distinct signals corresponding to the protons on the indazole ring system. google.com

The spectrum is characterized by signals in the aromatic region, typically between 8.0 and 9.0 ppm, and a broad signal at a much lower field (downfield) corresponding to the N-H proton. The protons H-3, H-5, and H-7 on the indazole ring each produce a singlet, a consequence of the substitution pattern which eliminates vicinal proton-proton coupling. The broadness of the N-H signal is characteristic and results from proton exchange and quadrupolar relaxation effects.

A detailed assignment of the proton signals is presented below. google.com

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| N1-H | 12.46 | broad singlet |

| H-3 | 8.30 | singlet |

| H-5 | 8.20 | singlet |

| H-7 | 8.12 | singlet |

Solvent: DMSO-d₆, Frequency: 400 MHz google.com

The downfield shift of the aromatic protons is attributed to the electron-withdrawing effects of the nitro and bromo substituents, which deshield the protons and shift their resonance to a lower field.

While specific experimental ¹³C NMR data for this compound is not extensively reported in the cited literature, the expected chemical shifts can be inferred from the analysis of related indazole structures. The ¹³C NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

The carbon atoms directly attached to the electron-withdrawing nitro group (C-4) and bromine atom (C-6) would exhibit characteristic shifts. Quaternary carbons (C-3a, C-4, C-6, C-7a) are typically weaker in intensity compared to the protonated carbons (C-3, C-5, C-7). The chemical shifts for carbons in nitro-substituted aromatic systems generally appear in the range of 120-150 ppm, with the carbon bearing the nitro group often shifted further downfield.

For substituted indazoles, the potential for N-1 and N-2 isomerism exists. Multinuclear NMR, particularly ¹⁵N NMR spectroscopy, is a powerful technique for distinguishing between these isomers. nih.govacs.org The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment.

In related nitro-indazole derivatives, the ¹⁵N chemical shifts for the N-1 and N-2 atoms differ significantly between the 1-substituted and 2-substituted isomers. nih.gov This large difference in resonance frequency provides an unambiguous method for assigning the correct isomeric structure. For this compound, which can exist in 1H and 2H tautomeric forms, ¹⁵N NMR would be the definitive technique to identify the predominant form in solution.

Solid-state NMR, using techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS), provides crucial information about the structure of compounds in their solid, crystalline form. This is particularly important for heterocyclic compounds like indazoles, which may exhibit different tautomeric or polymorphic forms in the solid state compared to in solution. nih.govacs.org

Studies on related nitro-indazole derivatives have utilized ¹³C and ¹⁵N CPMAS NMR to confirm the molecular structure and study intermolecular interactions in the solid phase. nih.gov This technique can resolve distinct signals for crystallographically inequivalent molecules within a unit cell and provide insights into hydrogen bonding, which is critical for understanding the packing and stability of the crystalline solid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, MS is particularly useful due to the characteristic isotopic signature of bromine.

The molecular formula C₇H₄BrN₃O₂ gives a nominal molecular weight of 241 g/mol for the ⁷⁹Br isotope and 243 g/mol for the ⁸¹Br isotope. A key feature in the mass spectrum is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Table 2: Calculated Exact Masses for this compound Molecular Ions

| Molecular Ion | Exact Mass (Da) |

|---|---|

| [C₇H₄⁷⁹BrN₃O₂]⁺ | 240.9514 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like substituted indazoles. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation.

In the ESI-MS analysis of this compound, the spectrum would be expected to show a characteristic isotopic cluster for the protonated molecule. This cluster would consist of two major peaks of approximately equal abundance at m/z values corresponding to [C₇H₅⁷⁹BrN₃O₂]⁺ and [C₇H₅⁸¹BrN₃O₂]⁺.

Table 3: Expected m/z Values for Protonated this compound in ESI-MS

| Protonated Ion | Expected m/z |

|---|---|

| [M+H]⁺ with ⁷⁹Br | ~242.0 |

This distinct isotopic pattern provides rapid confirmation of both the molecular weight and the presence of bromine in the structure.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry used for analyzing non-volatile and thermally labile compounds. wikipedia.org For this compound, this method would involve dissolving the sample in a high-boiling point liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarding it with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu

This process sputters sample and matrix molecules into the gas phase. Ionization occurs through proton transfer reactions with the matrix, typically resulting in the formation of a protonated molecule, denoted as [M+H]⁺. nih.gov Given the molecular weight of this compound is 242.03 g/mol , the FAB-MS spectrum is expected to show a prominent quasimolecular ion peak at m/z 243. sigmaaldrich.com The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Depending on the matrix and experimental conditions, deprotonated molecules [M-H]⁻ might also be observed in negative ion mode. wikipedia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would likely produce several sharp peaks in the 1450-1600 cm⁻¹ range.

Crucially, the nitro (NO₂) group will show two strong, characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The presence of these two intense bands is a strong indicator of the nitro functionality. Further, the C-N bond stretching vibration may be observed around 1350 cm⁻¹, and the C-Br stretching frequency would appear in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N | Stretching | ~1350 |

| C-Br | Stretching | < 800 |

X-ray Crystallography of Indazole Derivatives

The crystal structure of 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole was determined using single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net This analysis confirms the connectivity of the atoms and reveals the planarity of the core molecular structure. The indazole fused-ring system is nearly planar, with a root-mean-square deviation of just 0.008 Å. nih.govresearchgate.net This planarity is a common feature of fused aromatic ring systems.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆BrN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.6573 (3) |

| b (Å) | 4.1650 (1) |

| c (Å) | 17.4566 (3) |

| β (°) | 102.659 (1) |

| Volume (ų) | 1039.78 (4) |

| Z | 4 |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the purity and identity of the synthesized compound.

The empirical formula for this compound is C₇H₄BrN₃O₂. sigmaaldrich.com The molecular weight is 242.03 g/mol . sigmaaldrich.com Based on this, the theoretical elemental composition can be calculated.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 34.75% |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 1.67% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 33.01% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 17.37% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 13.22% |

Experimental results from a combustion analysis of a pure sample of this compound should yield mass percentages that closely match these theoretical values, typically within a ±0.4% margin of error, thus confirming the compound's elemental composition.

Compound Index

| Compound Name |

|---|

| This compound |

| 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole |

| Glycerol |

| 3-nitrobenzyl alcohol |

| Argon |

| Xenon |

Medicinal Chemistry and Pharmacological Investigations of Indazole Derivatives

Broad Spectrum of Biological Activities of Indazoles

Indazole derivatives are recognized for their diverse biological activities, making them a "privileged scaffold" in drug discovery. The versatility of the indazole ring allows for substitutions at various positions, leading to a wide range of therapeutic applications. These compounds have been reported to possess antimicrobial, anticancer, anti-inflammatory, enzyme inhibitory, antiviral, and antiparasitic properties.

Furthermore, the nitro group is a well-known pharmacophore in antimicrobial agents, and its presence in a heterocyclic structure can confer significant biological activity encyclopedia.pub. Nitroaromatic compounds often exert their antimicrobial effects through the generation of toxic intermediates upon reduction of the nitro group within the microbial cell encyclopedia.pub. Derivatives of 3-chloro-6-nitro-1H-indazole have also been investigated for their biological potency nih.gov.

The general antimicrobial potential of substituted indazoles is highlighted by various studies. For example, some 2H-indazole derivatives have been synthesized and tested against a panel of protozoa, bacteria, and yeasts, with some compounds showing selective antiprotozoal activity mdpi.com.

Table 1: Antimicrobial Activity of Selected Indazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Observation | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivatives of 6-bromo-1H-indazole | Bacteria and Fungi | Moderate to good inhibition observed for some derivatives. | researchgate.netbanglajol.info |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major | Promising growth inhibitory activity. | nih.gov |

Note: This table presents data for related indazole derivatives, as specific antimicrobial data for 6-Bromo-4-nitro-1H-indazole is not available in the cited literature.

The indazole moiety is a core component of several approved anticancer drugs, such as Axitinib and Pazopanib, which function as kinase inhibitors researchgate.net. This has spurred extensive research into the anticancer potential of novel indazole derivatives. While there is a lack of specific studies on the anticancer activity of this compound, the known effects of bromo and nitro substitutions on other indazole scaffolds are noteworthy.

Research has demonstrated that derivatives of 6-aminoindazole exhibit potent antiproliferative activity against various human cancer cell lines researchgate.net. The precursor for some of these active compounds could be a nitro-substituted indazole. A series of 1H-indazole-3-amine derivatives were designed and synthesized, with some compounds showing promising inhibitory effects against cancer cell lines like K562 (chronic myeloid leukemia) nih.gov.

Furthermore, a study on the synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives reported their potential as anticancer, antiangiogenic, and antioxidant agents researchgate.net. This highlights the importance of the 6-bromo-indazole scaffold in the design of new anticancer therapeutics. The substitution pattern on the indazole ring is crucial for cytotoxic activity, and different isomers can exhibit vastly different potencies and mechanisms of action.

Table 2: Anticancer Activity of Selected Indazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (colorectal) | 14.3 ± 4.4 µM | researchgate.net |

| Compound 6o (a 1H-indazole-3-amine derivative) | K562 (leukemia) | 5.15 µM | nih.gov |

Note: This table presents data for related indazole derivatives, as specific anticancer data for this compound is not available in the cited literature.

Indazole derivatives have been investigated for their anti-inflammatory and analgesic properties. Some N-substituted indazolones have been shown to be potent anti-inflammatory and analgesic agents in animal models nih.gov. Their mechanism of action is thought to involve the blockage of cytokine release (e.g., TNF-alpha and IL-1) and the inhibition of cyclooxygenase (COX) and 5'-lipoxygenase activities nih.gov.

A study on the in vivo and in vitro anti-inflammatory activity of indazole and its derivatives, including 6-nitroindazole, revealed significant dose- and time-dependent inhibition of carrageenan-induced paw edema in rats nih.gov. The anti-inflammatory effect was attributed to the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals nih.gov. Specifically, 6-nitroindazole demonstrated a notable inhibitory effect on COX-2, with an IC50 value of 19.22 μM nih.gov.

The presence of a nitro group at the 6-position appears to contribute to the anti-inflammatory profile of the indazole scaffold. While direct experimental data for this compound is unavailable, the findings for 6-nitroindazole suggest that the 4-nitro isomer might also possess anti-inflammatory properties, potentially through similar mechanisms.

Table 3: Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound/Derivative | Assay/Model | Activity/Observation | Reference |

|---|---|---|---|

| N-Substituted Indazolones | Carrageenan-induced paw edema (mice) | Potent anti-inflammatory and analgesic agents. | nih.gov |

| 6-Nitroindazole | Carrageenan-induced paw edema (rats) | Significant inhibition of inflammation. | nih.gov |

| 6-Nitroindazole | In vitro COX-2 inhibition | IC50 = 19.22 μM | nih.gov |

Note: This table presents data for related indazole derivatives, as specific anti-inflammatory data for this compound is not available in the cited literature.

The indazole scaffold is a versatile platform for designing enzyme inhibitors. A significant number of indazole-based compounds have been developed as potent inhibitors of various kinases, which are crucial targets in cancer therapy nih.gov.

Of particular relevance is the finding that 3-bromo-7-nitroindazole is a potent inhibitor of rat cerebellar nitric oxide synthase (nNOS) and is more potent than its non-brominated counterpart, 7-nitroindazole tocris.comnih.gov. This highlights that both the nitro and bromo substituents can play a critical role in the inhibitory activity of indazole derivatives against specific enzymes. Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against NOS isoforms, although this would require experimental verification.

The broader class of indazole derivatives has been extensively explored as kinase inhibitors, targeting enzymes like VEGFR-2 nih.gov. The specific substitution pattern on the indazole ring dictates the selectivity and potency of kinase inhibition. Furthermore, some 7-bromo-5-nitro-1H-indazole derivatives have been noted for their ability to inhibit cytochrome P450 enzymes, such as CYP1A2, suggesting a role in modulating drug metabolism smolecule.com.

The indazole nucleus has been identified as a scaffold with potential antiviral and anti-HIV activities researchgate.net. While specific research on this compound in this context is lacking, the general antiviral properties of the indazole class are recognized in the scientific literature researchgate.net. The development of novel indazole derivatives continues to be an area of interest for identifying new antiviral agents.

Nitro-substituted indazoles have shown significant promise as antiparasitic agents. A number of 5-nitroindazole derivatives have demonstrated in vitro activity against Leishmania infantum and Leishmania braziliensis nih.gov. The mechanism of action is thought to involve damage to the parasite's mitochondria and other organelles nih.gov.

More specifically, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as antileishmanial candidates, with some compounds showing promising inhibitory activity against Leishmania major nih.gov. In vivo studies with 3-alkoxy-1-benzyl-5-nitroindazole derivatives have also shown significant leishmanicidal activity in a murine model of cutaneous leishmaniasis, with some compounds showing efficacy comparable to the standard drug Amphotericin B mdpi.com.

Furthermore, 1,2-disubstituted 5-nitroindazolin-3-ones have exhibited notable trypanocidal properties against Trypanosoma cruzi, the causative agent of Chagas disease nih.gov. The mechanism is believed to involve the generation of reactive oxygen species induced by the 5-nitro group on the indazole ring nih.gov.

Given the established antiparasitic activity of various nitro-indazole derivatives, it is conceivable that this compound could also possess such properties. The position of the nitro group and the presence of the bromo substituent would likely influence its potency and selectivity against different parasites.

Table 4: Antiparasitic Activity of Selected Nitro-Indazole Derivatives

| Compound/Derivative | Parasite | Activity/Observation | Reference |

|---|---|---|---|

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania amazonensis (intracellular amastigotes) | IC50 = 0.43–5.6 µM | mdpi.com |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | IC50 = 0.46 ± 0.01 µM | nih.gov |

| 1,3-disubstituted 5-nitroindazoles | Leishmania infantum, Leishmania braziliensis | In vitro activity similar to or higher than glucantime. | nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major | Promising growth inhibitory activity. | nih.gov |

Note: This table presents data for related nitro-indazole derivatives, as specific antiparasitic data for this compound is not available in the cited literature.

Regulation of Protease Activity

The indazole nucleus has been identified as a valuable scaffold in the design of protease inhibitors. For instance, certain indazole derivatives have been investigated as inhibitors of the anti-HIV protease. austinpublishinggroup.com The structural features of the indazole ring allow for specific interactions with the active sites of proteases, making it a promising candidate for the development of novel antiviral and other protease-mediated disease therapies.

Estrogen Receptor Degraders (SERDs)

In the field of oncology, particularly for estrogen receptor-positive (ER+) breast cancer, indazole derivatives are being explored as selective estrogen receptor degraders (SERDs). rsc.orgnih.gov SERDs represent a critical therapeutic strategy to combat endocrine resistance. nih.gov The indazole scaffold serves as a core component in the design of nonsteroidal, orally available SERDs, which are of high interest for tackling resistance mechanisms in advanced breast cancer. rsc.orgnih.gov

Anti-diabetic properties

Indazole derivatives have shown potential as anti-diabetic agents, primarily through the inhibition of key enzymes involved in carbohydrate metabolism. nih.govnih.gov α-Amylase and α-glucosidase are crucial enzymes in the digestion of carbohydrates, and their inhibition can help lower postprandial hyperglycemia, a hallmark of Type II diabetes. nih.gov

Research into indeno[1,2-c]pyrazol-4(1H)-ones, which incorporate an indazole-like pyrazole (B372694) core, has identified compounds with significant inhibitory activity against both α-glucosidase and α-amylase. One derivative, in particular, showed more potent α-glucosidase inhibition than the standard drug, Acarbose. nih.gov Furthermore, hybrid molecules combining indazole and thiadiazole motifs have been synthesized and evaluated as dual inhibitors of α-glucosidase and thymidine phosphorylase, demonstrating the versatility of the indazole scaffold in developing new anti-diabetic agents. nih.gov

| Compound | α-Glucosidase IC₅₀ (µg/mL) | α-Amylase IC₅₀ (µg/mL) |

|---|---|---|

| 4e | 6.71 | - |

| 4i | - | 11.90 |

| Acarbose (Standard) | 9.35 | 22.87 |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indazole scaffold. By systematically modifying the substituents on the indazole core, researchers can elucidate the structural requirements for desired biological activities. nih.govresearchgate.net

Influence of Halogen Substituents on Biological Activity

Halogen atoms, such as the bromine in this compound, play a significant role in modulating the biological properties of molecules. rsc.org The introduction of halogens can influence factors like lipophilicity, metabolic stability, and binding interactions with therapeutic targets. rsc.org

In the context of indazoles, halogenation is a key strategy for creating intermediates for further chemical modifications and for directly enhancing biological activity. rsc.orgchim.it For example, the introduction of a bromine atom at the C4 position of the indazole ring has been shown to produce a potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com Studies on 2H-indazoles have demonstrated that halogen-substituted derivatives can be successfully brominated to yield corresponding products with favorable yields, regardless of whether the substituent is fluorine, chlorine, bromine, or iodine. nih.gov The 6-bromo-1H-indazole moiety, in particular, has garnered attention for its synthetic accessibility and promising biological properties, including antimicrobial and anticancer activities. researchgate.net

Role of Nitro Group in Biological Efficacy

The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's electronic properties and biological activity. mdpi.com In many heterocyclic compounds, the presence of a nitro group is associated with antiprotozoal and antibacterial activities. mdpi.comresearchgate.net

For indazole derivatives, the position of the nitro group is critical for its effect. 4-Nitroindazole, for instance, is a potent inhibitor of nitric oxide synthase (NOS) activity. austinpublishinggroup.com Studies on the reaction of nitro-1H-indazoles with formaldehyde (B43269) have shown that 4-nitro, 5-nitro, and 6-nitro-1H-indazoles all react, indicating the influence of the nitro group's position on the molecule's reactivity. nih.govacs.org In the context of anti-diabetic agents, the position of a nitro group on a phenyl ring attached to an indazole hybrid was found to be crucial for enzyme binding and inhibitory potency. nih.gov A nitro group at the para-position allowed for optimal interactions, whereas a meta-position limited its electronic influence and reduced efficacy. nih.gov

Impact of Different Substituents on Indazole Core

The biological activity of indazole derivatives can be finely tuned by altering the substituents on both the pyrazole and benzene (B151609) rings. nih.govnih.gov The versatility of the indazole core allows for a wide range of functional groups to be introduced, leading to compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govaustinpublishinggroup.com

For example, in the development of antileishmanial agents based on a 3-chloro-6-nitro-1H-indazole core, the nature of the ring system attached to the indazole significantly altered inhibitory efficacy. nih.gov Derivatives containing a triazole ring were more potent than those with oxazoline or oxazole rings, suggesting the importance of the side chain's interactions. nih.gov Similarly, for Rho kinase inhibitors, N-substituted prolinamido indazole derivatives showed that a β-proline moiety and a benzyl substituent improved inhibitory activity compared to analogues with an α-proline moiety or a benzoyl substituent. nih.gov These examples underscore the principle that modifications at various positions of the indazole scaffold are a powerful tool for optimizing drug candidates for specific therapeutic targets. austinpublishinggroup.comnih.gov

Computational Approaches in Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For indazole derivatives, including scaffolds like this compound, these in silico techniques provide crucial insights into their potential as therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand to the active site of a target protein. For indazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

For instance, various indazole derivatives have been docked into the ATP-binding site of protein kinases, a common target for this class of compounds. A study on novel 3-carboxamide indazole derivatives identified compounds with high binding energies against a renal cancer-related protein (PDB ID: 6FEW), suggesting their potential as anti-cancer agents. rsc.orgnih.gov Similarly, docking analyses of other indazole scaffolds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, have revealed favorable binding affinities and interactions, highlighting their potential as anti-angiogenic agents. biotech-asia.orgnih.gov

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole core or its substituents and the amino acid residues of the target protein. For a molecule like this compound, docking studies could predict its binding affinity to various kinases or other relevant biological targets, guiding further chemical modifications to enhance potency and selectivity.

| Indazole Derivative Series | Protein Target (PDB ID) | Range of Binding Energies (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer-related Protein (6FEW) | Up to -8.0 | Not specified |

| Substituted Indazoles | Aromatase | -7.7 to -8.0 | Arg115, Thr310, Leu372, Leu477, Met374 |

| Indazole Analogs | Cancer Target (2ZCS) | -6.80 to -7.45 | Tyr248, Lys273, Val268, Arg171 |

| Indazole Scaffolds | VEGFR-2 (4AGD) | -6.88 to -6.99 | Not specified |

| Indazole Scaffolds | VEGFR-2 (4AG8) | -6.70 to -7.39 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones. For indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their biological activity.

In one such study on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, 3D-QSAR models were developed to correlate the structural features of the compounds with their inhibitory activity. nih.gov The resulting steric and electrostatic contour maps provided a framework for designing new, more potent inhibitors by indicating regions where bulky or electronegative groups would be favorable for activity. nih.gov Another QSAR study on 5-aminoindazole derivatives helped in identifying key molecular descriptors responsible for their antimicrobial activity against S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN). distantreader.org

For a compound such as this compound, a QSAR analysis could be performed on a series of its analogs to determine the influence of the bromo and nitro groups, as well as other substituents, on a specific biological activity. This would provide valuable guidance for the synthesis of new derivatives with improved therapeutic potential.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

For indazole derivatives, MD simulations have been used to validate the results of molecular docking studies and to assess the stability of the predicted binding modes. A study on indazole-based VEGFR-2 inhibitors employed MD simulations to confirm the stable binding of the most potent compounds within the enzyme's active site. nih.gov Similarly, MD simulations of indazole derivatives as HIF-1α inhibitors demonstrated the stability of the ligand within the active site of the protein. nih.gov These simulations can reveal the dynamic nature of the interactions and help to refine the design of new inhibitors.

ADMET profiling is a crucial step in drug discovery that assesses the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction models are widely used to screen large numbers of compounds at an early stage, helping to identify candidates with favorable drug-like properties.

Computational ADMET prediction has been applied to various indazole scaffolds to evaluate their potential for oral bioavailability and to identify any potential liabilities. biotech-asia.org These predictions are based on a compound's physicochemical properties and structural motifs. For example, web-based tools can predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. nih.govresearchgate.net For this compound, an in silico ADMET profile could provide an early indication of its drug-like potential and highlight any areas that may require optimization.

| ADMET Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| AMES Toxicity | Non-mutagenic |

| Hepatotoxicity | Low risk |

Therapeutic Applications of Indazole-Containing Drugs

The versatility of the indazole scaffold has led to the development of several clinically successful drugs across various therapeutic areas. The indazole nucleus is a key structural component in a number of FDA-approved medications. rsc.org

Axitinib: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. biotech-asia.org It is approved for the treatment of advanced renal cell carcinoma. The indazole moiety in Axitinib plays a crucial role in its binding to the ATP-binding pocket of the VEGFR kinase domain.

Granisetron: Granisetron is a serotonin 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. pnrjournal.com The indazole ring is a key part of the pharmacophore responsible for its high affinity and selectivity for the 5-HT3 receptor.

Benzydamine: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is used for the relief of pain and inflammation, particularly in the mouth and throat. The indazole structure contributes to its anti-inflammatory activity. nih.gov

These examples underscore the therapeutic importance of the indazole scaffold and its potential for the development of new drugs targeting a wide range of diseases.

Compounds in Clinical Trials (e.g., Lonidamine)

A notable example of an indazole derivative that has undergone extensive clinical investigation is Lonidamine . nih.govwikipedia.org Chemically, Lonidamine is a derivative of indazole-3-carboxylic acid. nih.govwikipedia.org It was initially investigated as an antispermatogenic agent but was later found to possess significant anticancer properties. nih.govencyclopedia.pubmdpi.com

Lonidamine's primary mechanism of action involves the disruption of energy metabolism in cancer cells. nih.govdrugbank.compatsnap.com It selectively inhibits aerobic glycolysis, a hallmark of many cancer cells, by targeting mitochondrially-bound hexokinase. wikipedia.orgdrugbank.com This inhibition leads to a decrease in cellular ATP production, thereby depriving cancer cells of the energy required for their rapid proliferation and survival. wikipedia.orgpatsnap.com Furthermore, Lonidamine has been shown to inhibit both respiration and glycolysis, leading to a reduction in cellular ATP. wikipedia.org It also inhibits the efflux of lactate, leading to intracellular acidification. nih.gov

Clinical trials have explored the efficacy and safety of Lonidamine in the treatment of various solid tumors, including breast, ovarian, and lung cancer. nih.gov It has often been investigated in combination with other standard chemotherapeutic agents and radiotherapy to enhance their cytotoxic effects. nih.govwikipedia.org Phase I, II, and III trials have been conducted to evaluate its role in different therapeutic settings. nih.govnih.gov The non-overlapping side effects of Lonidamine with many standard anticancer drugs make it a candidate for combination therapies. nih.gov

Table 1: Profile of Lonidamine

| Property | Description |

| Chemical Name | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid |

| Molecular Formula | C15H10Cl2N2O2 |

| Mechanism of Action | Inhibition of aerobic glycolysis, targeting of mitochondrially-bound hexokinase, inhibition of respiration, and lactate efflux. wikipedia.orgdrugbank.comnih.gov |

| Therapeutic Area | Oncology |

| Clinical Applications | Investigated for the treatment of solid tumors such as breast, ovarian, and lung cancer, often in combination with chemotherapy and radiotherapy. nih.gov |

Potential for Treating Neurodegenerative Disorders (e.g., Alzheimer's disease)

Application in Cell Signaling and Cancer Biology

Indazole derivatives are widely recognized for their significant impact on cell signaling pathways, particularly in the realm of cancer biology. researchgate.netrsc.org Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The indazole scaffold serves as a core structure for the design of potent and selective kinase inhibitors. nih.gov

Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core and target receptor tyrosine kinases involved in angiogenesis and tumor progression. While these examples highlight the general importance of the indazole motif in cancer therapy, specific research detailing the application of This compound in cell signaling and its precise molecular targets in cancer cells is not extensively documented in the available literature. Its potential effects would likely stem from its structural similarity to other bioactive indazoles, but dedicated studies are required to elucidate its specific mechanism of action.

Application as Herbicidal Compounds

The biological activities of indazole derivatives are not limited to pharmaceuticals. The diverse chemical space occupied by these compounds has led to their investigation in various fields, including agrochemicals. While certain nitrogen-containing heterocyclic compounds have been developed as herbicides, there is no specific information available in the searched scientific literature regarding the evaluation or application of This compound as a herbicidal agent.

Pharmacological Profile of this compound in Specific Biological Systems

Detailed pharmacological data for This compound is limited in the public domain. While the broader class of indazole derivatives exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific pharmacological profile of this particular compound remains largely uncharacterized in the reviewed literature. Its biological effects would be contingent on its unique substitution pattern—the bromo and nitro groups at positions 6 and 4, respectively—which would influence its physicochemical properties and interactions with biological targets. Further research is necessary to establish the specific biological activities and pharmacological profile of this compound.

Patents and Industrial Applications

Patent Landscape for 1H-Indazole Derivatives

The patent landscape for 1H-indazole derivatives is extensive, underscoring their importance in medicinal chemistry. A significant number of patents protect the synthesis and application of various substituted indazoles for a wide range of therapeutic areas. These include treatments for cancer, inflammatory conditions, and neurological disorders. The core indazole structure is recognized for its ability to mimic the purine (B94841) base, allowing it to interact with a variety of biological targets, most notably protein kinases.

Within this broad landscape, specific patents focus on efficient methods for preparing key intermediates. For instance, Chinese patent CN107805221A discloses a method for preparing 4,6-disubstituted 1H-indazole derivatives, explicitly mentioning the synthesis of 6-Bromo-4-nitro-1H-indazole. google.com The patent highlights the significance of these compounds as crucial pharmaceutical intermediates and presents a synthetic route that is shorter and higher-yielding compared to previous methods, making it more suitable for industrial production. google.com This indicates a clear commercial interest in securing efficient production methods for this specific compound, likely to control the supply chain for the synthesis of proprietary active pharmaceutical ingredients.

The broader patent landscape for indazole derivatives reveals a focus on their application as kinase inhibitors, cannabinoid (CB1) receptor agonists, and anti-inflammatory agents. While patents may not always explicitly name this compound as the starting material, the substitution pattern is indicative of its potential use in the synthesis of compounds targeting these biological pathways.

Industrial Scale Synthesis Methods for Indazole Derivatives

More generally, the industrial synthesis of functionalized indazoles often relies on robust and scalable chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently employed to introduce substituents onto the indazole core. These methods are favored for their high functional group tolerance and reliability.

Another common strategy involves the construction of the indazole ring from appropriately substituted benzene (B151609) derivatives. This can be achieved through various cyclization reactions, often involving the formation of a nitrogen-nitrogen bond. The choice of a specific synthetic route on an industrial scale will depend on factors such as the cost and availability of starting materials, the complexity of the process, and the purity requirements for the final product.

Role of this compound as a Pharmaceutical Intermediate

The primary industrial application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The bromine and nitro groups on the indazole ring are versatile functional handles that allow for further chemical modifications. The nitro group can be readily reduced to an amino group, which can then be used in a variety of coupling reactions to build more complex molecular architectures. The bromine atom can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

This dual functionality makes this compound a particularly valuable precursor in the synthesis of kinase inhibitors. acs.org Many kinase inhibitors feature a substituted indazole core that binds to the hinge region of the kinase's ATP-binding site. semanticscholar.org The 4-amino-6-bromo-indazole, obtained from the reduction of this compound, is a common scaffold in the design of such inhibitors. While specific, publicly disclosed drug synthesis pathways starting directly from this compound are not always readily available due to proprietary reasons, its structural motifs are present in numerous patented compounds in development for oncology. The substitution at the 4- and 6-positions of the indazole ring is known to play a crucial role in the inhibitory activity of these compounds against certain protein kinases. nih.gov

Applications in Agrochemicals and Dyes

While the predominant application of this compound is in the pharmaceutical sector, the chemical functionalities present in the molecule suggest potential, albeit less documented, applications in other areas such as agrochemicals and dyes.

In the field of agrochemicals, various heterocyclic compounds containing nitro and halogen substituents have been patented for their insecticidal and herbicidal properties. The nitroaromatic group can be essential for the biological activity of certain pesticides. Although there is no direct evidence of this compound itself being used as an agrochemical, its structural features align with those of other patented active ingredients in this field. It could serve as a precursor for the synthesis of novel pesticides, where the indazole core could be further functionalized to optimize biological activity and selectivity.

In the dye industry, aromatic and heteroaromatic compounds containing amino and nitro groups are fundamental building blocks for the synthesis of azo dyes. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. unb.canih.gov The aminoindazole derivative obtained from the reduction of this compound could theoretically serve as a diazo component in the synthesis of novel azo dyes. The resulting dyes would incorporate the indazole heterocycle, which could impart unique coloristic and fastness properties. However, there is currently a lack of specific literature or patents demonstrating the commercial use of this particular indazole derivative in dye synthesis. The high cost of this intermediate compared to more common dye precursors likely limits its application in this price-sensitive industry.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for 6-Bromo-4-nitro-1H-indazole and Analogs

The synthesis of indazole derivatives has been an area of active research, with numerous methods reported for the construction of the core indazole ring and its functionalization. nih.govpnrjournal.com Future efforts concerning this compound will likely concentrate on developing more efficient, regioselective, and scalable synthetic routes. Traditional methods often require harsh conditions or multi-step procedures. Modern synthetic strategies such as palladium-catalyzed C-H amination and oxidative benzannulation have already been applied to other indazoles and could be adapted for this specific analog. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

Indazole-containing compounds are known to interact with a wide array of biological targets, demonstrating activities as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. mdpi.comnih.gov For this compound, a primary future direction will be the systematic screening against a broad panel of biological targets to uncover novel therapeutic applications. Given the established activities of related analogs, kinase inhibition remains a highly promising area. nih.gov

Many indazole derivatives have been developed as inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov Beyond oncology, there is potential in exploring targets relevant to other diseases. For instance, the trypanothione reductase enzyme in Leishmania has been identified as a target for other nitroindazole derivatives, suggesting a potential application in treating neglected tropical diseases like leishmaniasis. nih.gov The anti-inflammatory potential could be explored through targeting enzymes like cyclooxygenase-2 (COX-2). researchgate.net A key challenge will be to ensure target selectivity to minimize off-target effects.

| Biological Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | FGFR, EGFR, Aurora Kinases, Pim Kinases, Bcr-Abl, ERK1/2 | Oncology (NSCLC, breast cancer, etc.) | nih.govnih.govnih.gov |

| Enzymes in Metabolic Pathways | Indoleamine-2,3-dioxygenase (IDO1), Carbonic Anhydrase (CA) | Oncology, Immunology | nih.govnih.gov |

| Transcription Factors | Hypoxia-Inducible Factor-1 (HIF-1), TEAD | Oncology | nih.govnih.gov |

| Parasitic Enzymes | Trypanothione Reductase (TryR) | Infectious Diseases (Leishmaniasis) | nih.gov |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | researchgate.net |

Further Elucidation of Structure-Activity Relationships through Advanced Computational and Experimental Techniques

A critical aspect of developing this compound into a viable therapeutic agent is the detailed understanding of its structure-activity relationships (SAR). Future research will heavily rely on a synergistic approach combining advanced computational and experimental techniques to map how structural modifications influence biological activity.

Computational Techniques: In silico methods are indispensable for rational drug design. Molecular docking studies can predict the binding modes of this compound analogs within the active site of a target protein, as has been done for other indazoles targeting renal cancer-related proteins or MAPK1. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be used to understand the electronic properties and reactivity of the molecules. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time in a simulated biological environment. nih.govresearchgate.net

Experimental Techniques: High-throughput screening (HTS) will be essential for rapidly evaluating the biological activity of a large library of synthesized analogs. The hits from HTS can then be further characterized using detailed enzymatic and cellular assays. X-ray crystallography of ligand-protein complexes will provide definitive evidence of the binding mode, validating computational models and guiding further optimization of the chemical structure.

| Technique Type | Specific Method | Purpose | Reference |

|---|---|---|---|

| Computational | Molecular Docking | Predict binding affinity and orientation at the target site. | mdpi.comresearchgate.netnih.gov |

| Density Functional Theory (DFT) | Analyze electronic structure, HOMO-LUMO energy gaps, and reactivity. | pnrjournal.comnih.gov | |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex over time. | nih.govresearchgate.net | |

| Experimental | High-Throughput Screening (HTS) | Rapidly screen large libraries of compounds for biological activity. | nih.gov |

| X-ray Crystallography | Determine the precise 3D structure of the ligand-protein complex. | nih.gov |

Translational Research and Clinical Development of Indazole-Based Compounds

The ultimate goal for a promising compound like this compound is its translation from a laboratory discovery into a clinical therapeutic. This pathway is fraught with challenges, and future research must address these proactively. The successful clinical development of other indazole-based drugs, such as Pazopanib and Axitinib, provides a roadmap but also highlights the high attrition rates in drug development. nih.govbldpharm.com

The translational research phase involves taking a promising lead compound and conducting preclinical studies to assess its pharmacological and toxicological profile. dndi.org This includes evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety in animal models. A significant challenge for many small molecules, including nitroaromatic compounds, is potential toxicity, which would need to be thoroughly investigated.

Should an analog of this compound demonstrate a favorable preclinical profile, it could advance to clinical trials. mdpi.comdndi.org The journey through Phase I (safety in healthy volunteers), Phase II (efficacy in patients), and Phase III (large-scale efficacy and safety) trials is long and expensive. A major challenge in modern drug development is identifying the right patient population and predictive biomarkers to improve the success rate of clinical trials. Future efforts will need to integrate biomarker strategies early in the development process to enable a personalized medicine approach for indazole-based therapies. The failure of some indazole drug candidates in clinical trials underscores the need for robust preclinical validation and a deep understanding of the drug's mechanism of action and potential interferences with multiple disease pathways. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-4-nitro-1H-indazole?

Methodological Answer: A common approach involves sequential functionalization of the indazole core. Bromination and nitration reactions are typically performed under controlled conditions. For example:

Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C.

Nitration : Employ mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration.

Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DMF, 25°C, 12h | 65–75 | >90 |

| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 50–60 | 85–95 |

Q. How should researchers characterize this compound?

Methodological Answer: Essential techniques include:

Q. What are the solubility and storage guidelines for this compound?

Methodological Answer:

Q. What impurities are commonly observed, and how are they removed?

Methodological Answer: Common impurities include:

Q. How does this compound react in Suzuki-Miyaura couplings?

Methodological Answer: The bromo substituent facilitates cross-coupling with aryl boronic acids. Standard conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ (2 eq)

- Solvent: DME/H₂O (4:1), 80°C, 12h

Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .

Advanced Research Questions

Q. How can SHELX software resolve crystal structures of this compound?

Methodological Answer: For X-ray crystallography:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : SHELXT auto-determines space groups (e.g., P2₁/c) via intrinsic phasing .

Refinement : SHELXL refines anisotropic displacement parameters; validate with R1 < 0.05 and wR2 < 0.12 .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 7.21, 12.45, 9.87 |

| β (°) | 98.3 |

| V (ų) | 872.5 |

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Functional Group Variation : Synthesize analogs (e.g., 6-Cl, 4-CN) to assess nitro/bromo roles.

Biological Assays : Test kinase inhibition (e.g., PIM1 kinase) using ATP-competitive ELISA .

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities .

Q. How to resolve contradictions in reported spectroscopic data?

Methodological Answer: If NMR or MS data conflict:

Cross-Validation : Compare with analogs (e.g., 6-Bromo-5-nitro-1H-indazole ).

Dynamic NMR : Assess tautomerism in DMSO-d₆ at variable temperatures.

High-Resolution Crystallography : Confirm substituent positions via electron density maps .

Q. What strategies optimize reaction yields for scale-up synthesis?

Methodological Answer:

Q. How do polymorphic forms affect biological activity?

Methodological Answer:

Polymorph Screening : Use solvent-drop grinding (CHCl₃/EtOH) to identify forms.

Dissolution Testing : Compare bioavailability of Form I (needles) vs. Form II (plates).

Thermal Analysis : DSC/TGA to correlate melting points (ΔH fusion ~150 J/g) with stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.